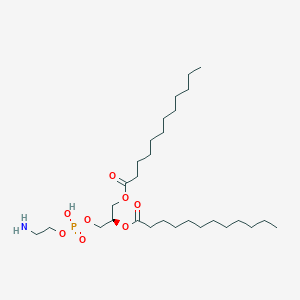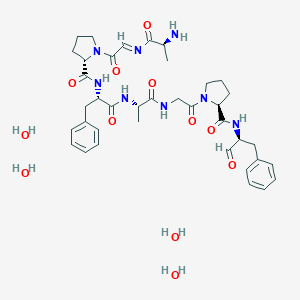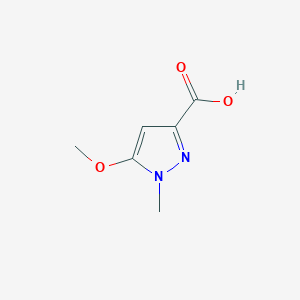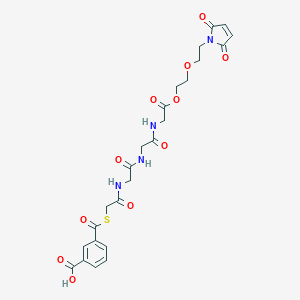
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, also known as BMEC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a promising tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves its interaction with specific transporters in cell membranes that are responsible for the uptake of amino acids. Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane binds to these transporters and inhibits their activity, preventing the transport of certain amino acids into the cell. This mechanism of action has been studied in detail and has led to a greater understanding of the processes involved in amino acid transport.
Effets Biochimiques Et Physiologiques
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been shown to have a variety of biochemical and physiological effects, including inhibition of amino acid transport, modulation of neurotransmitter release, and regulation of insulin secretion. These effects have been studied in both in vitro and in vivo models, and have led to a greater understanding of the mechanisms involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane in lab experiments has several advantages, including its specificity for certain transporters and its ability to inhibit amino acid transport. However, there are also limitations to its use, including the need for careful control of reaction conditions during synthesis and the potential for off-target effects.
Orientations Futures
There are several future directions for research involving Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, including the development of new synthesis methods to improve yield and purity, the identification of new targets for Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane inhibition, and the investigation of its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to fully understand the mechanisms involved in Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane's effects on amino acid transport and other physiological processes.
Méthodes De Synthèse
The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves several steps, starting with the reaction of 3-methylcyclohexanone with ethyl acetoacetate to form a beta-ketoester intermediate. This intermediate is then reacted with diethylamine to form a beta-ketoamide, which is subsequently treated with ethyl chloroformate to produce the final product, Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane. The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the formation of the desired product.
Applications De Recherche Scientifique
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and physiology. One of the primary uses of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane is as a tool for studying the transport of amino acids across cell membranes. Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been shown to inhibit the transport of certain amino acids, making it a valuable tool for studying the mechanisms involved in this process.
Propriétés
Numéro CAS |
136210-32-7 |
|---|---|
Nom du produit |
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane |
Formule moléculaire |
C31H54N2O8 |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
diethyl 2-[[4-[[4-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]amino]butanedioate |
InChI |
InChI=1S/C31H54N2O8/c1-7-38-28(34)18-26(30(36)40-9-3)32-24-13-11-22(15-20(24)5)17-23-12-14-25(21(6)16-23)33-27(31(37)41-10-4)19-29(35)39-8-2/h20-27,32-33H,7-19H2,1-6H3 |
Clé InChI |
YHVVJCQIMRGPPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
Autres numéros CAS |
136210-32-7 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















